(4-butoxyphenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
(4-butoxyphenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that belongs to the class of ketones It features a butoxyphenyl group and a dihydroindolyl group attached to a methanone core
Preparation Methods
The synthesis of (4-butoxyphenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone typically involves a multi-step process. The synthetic route may include the following steps:
Formation of the butoxyphenyl group: This can be achieved through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the dihydroindolyl group: This step involves the cyclization of an appropriate precursor, such as 2-methyl-2,3-dihydro-1H-indole, under acidic or basic conditions.
Coupling of the two groups: The final step involves the coupling of the butoxyphenyl group with the dihydroindolyl group through a Friedel-Crafts acylation reaction using an acyl chloride or anhydride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
(4-butoxyphenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the butoxy group.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as phenols and indoles.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4-butoxyphenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a probe or ligand in biological studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving specific molecular targets.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-butoxyphenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
(4-butoxyphenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone can be compared with other similar compounds, such as:
(4-methoxyphenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone: This compound has a methoxy group instead of a butoxy group, which may affect its reactivity and biological activity.
(4-ethoxyphenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone: The ethoxy group in this compound may lead to differences in solubility and chemical behavior compared to the butoxy analog.
(4-propoxyphenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone: The propoxy group may result in variations in the compound’s physical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-butoxyphenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-3-4-13-23-18-11-9-16(10-12-18)20(22)21-15(2)14-17-7-5-6-8-19(17)21/h5-12,15H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRSGFJYINMLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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